Methyl 4-(4-bromophenyl)-4-oxobutanoate
CAS No.: 30913-86-1
Cat. No.: VC21320190
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30913-86-1 |
---|---|
Molecular Formula | C11H11BrO3 |
Molecular Weight | 271.11 g/mol |
IUPAC Name | methyl 4-(4-bromophenyl)-4-oxobutanoate |
Standard InChI | InChI=1S/C11H11BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 |
Standard InChI Key | NSIXBKXISVRTCO-UHFFFAOYSA-N |
SMILES | COC(=O)CCC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES | COC(=O)CCC(=O)C1=CC=C(C=C1)Br |
Introduction
Methyl 4-(4-bromophenyl)-4-oxobutanoate is a synthetic organic compound with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of approximately 271.11 g/mol . It is classified as a methyl ester and features a bromophenyl group attached to a butanoate backbone, which includes a ketone functional group. This compound is widely used in various fields, including pharmaceutical development, organic synthesis, and biochemical research .
Spectral Information
Spectral data for Methyl 4-(4-bromophenyl)-4-oxobutanoate are typically obtained through techniques like NMR and IR spectroscopy, which are essential for confirming its structure and purity .
Synthesis and Preparation
The synthesis of Methyl 4-(4-bromophenyl)-4-oxobutanoate typically involves multi-step organic reactions. These may include esterification reactions, where a carboxylic acid is converted into its methyl ester form. The choice of solvents and reaction conditions is crucial for maximizing yield and purity .
Pharmaceutical Development
Methyl 4-(4-bromophenyl)-4-oxobutanoate serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly useful in developing anti-inflammatory and analgesic drugs due to its structural versatility and potential biological activity .
Organic Synthesis
This compound is used as a building block in organic synthesis, allowing chemists to create more complex molecules efficiently. Its applications span both academic and industrial settings, where it facilitates the synthesis of diverse organic compounds .
Biochemical Research
Researchers utilize Methyl 4-(4-bromophenyl)-4-oxobutanoate in studies related to enzyme inhibition and receptor binding. These studies contribute to the understanding of biological pathways and potential therapeutic targets .
Material Science and Agricultural Chemistry
The compound can be incorporated into polymer formulations to enhance thermal stability and mechanical strength, which is valuable in producing advanced materials. Additionally, it has applications in developing agrochemicals, including herbicides and fungicides, to improve crop yields and pest resistance .
Safety and Handling
Methyl 4-(4-bromophenyl)-4-oxobutanoate is considered a hazardous substance due to the presence of bromine, which may pose health risks if mishandled. It is classified as a potential irritant to skin and eyes, necessitating careful handling and storage procedures.
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